1,4-Diazidobutane
Overview
Description
1,4-Diazidobutane is a chemical compound that is part of a broader class of azides, which are characterized by the presence of the azido functional group (N3). The compound is of interest due to its potential applications in organic synthesis and material science. It can serve as a precursor for various heterocyclic compounds and has been explored in the synthesis of diazepanes, diaza-cyclohexadienes, and triazolo-oxazines, among others.
Synthesis Analysis
The synthesis of 1,4-diazidobutane derivatives has been approached through various methods. One study describes three different methods for preparing 1,4-diazidobuta-1,3-dienes, including nucleophilic substitution, nucleophilic addition, and prototropic isomerizations followed by nucleophilic additions . Another paper discusses the synthesis of 1,4-diazepanes and related compounds using a domino process that involves the in situ generation of an aza-Nazarov reagent . Additionally, the synthesis of 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes as strong reductants is reported, which highlights the versatility of diazidobutane derivatives in generating low-valent transition metals .
Molecular Structure Analysis
The molecular structure of 1,4-diazidobutane derivatives can be complex, with the potential for various stereoisomers due to the presence of multiple azido groups. For instance, the synthesis of a bis(1,2,3-triazolo-1,4-oxazine) compound from 1,4-diazidobutane involved an azide ring opening reaction followed by a double 1,3-dipolar intramolecular cycloaddition, leading to a specific exo-tetracyclic isomer . The molecular structure of such compounds is often confirmed using spectroscopic methods like NMR.
Chemical Reactions Analysis
1,4-Diazidobutane derivatives can undergo a range of chemical reactions. The aforementioned bis(1,2,3-triazolo-1,4-oxazine) compound was synthesized through a sequence of reactions starting from diepoxybutane, demonstrating the reactivity of the azido groups in intramolecular cycloadditions . Another example is the Rhodium(II)-catalyzed decomposition of diazo compounds to form rearranged pimarane and abietane skeletons, which are important in the synthesis of natural products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-diazidobutane derivatives are influenced by their molecular structure and the presence of azido groups. These compounds can be sensitive to light, heat, and catalysts, which can trigger decomposition or rearrangement reactions. For example, the photolysis and pyrolysis of 4-aziadamantan-1-amine, a related diazirine compound, resulted in different products depending on the conditions, highlighting the importance of understanding the physical properties for practical applications .
Scientific Research Applications
Polymer Synthesis and Characterization :
- Rahmani and Zadeh Mahani (2015) synthesized novel polyaromatic ethers containing 1,3,4-oxadiazole and triazole units using 1,4-diazidobutane. These polymers exhibited good thermal stability and high glass transition temperatures under a nitrogen atmosphere. They were characterized using IR and NMR techniques and showed low solubility in organic solvents due to crystallinity (Rahmani & Zadeh Mahani, 2015).
Synthesis of Monoazido and Diazido Alkanes :
- Moriarty (1991) reported the synthesis and complete characterization of a series of monoazido and diazido alkanes, including 1,4-diazidobutane. These compounds have potential applications in the development of new organic compounds (Moriarty, 1991).
Chemical Reactions and Molecular Structure Analysis :
- Scheurer et al. (2004) investigated the desymmetrisation of C2-symmetric (2S,3S)-diazidobutane-1,4-diol with benzaldehyde. This study provided insights into the molecular structure and chemical reactivity of diazidobutane derivatives (Scheurer et al., 2004).
Advanced Synthesis Techniques :
- Suárez et al. (2010) explored nonafluorobutanesulfonyl azide as a diazo transfer reagent for synthesizing azides from primary amines. This reagent allowed for the efficient synthesis of triazoles, including 1,4-disubstituted triazoles, demonstrating the utility of diazidobutane in advanced organic synthesis (Suárez et al., 2010).
Pharmaceutical Research :
- Banert et al. (2011) presented methods for preparing 1,4-diazidobuta-1,3-dienes, a derivative of 1,4-diazidobutane. This research has implications for the synthesis of complex organic compounds, potentially useful in pharmaceutical applications (Banert et al., 2011).
Heterocyclic Compound Synthesis :
- Mekni and Baklouti (2012) synthesized a new bis(1,2,3-triazolo-1,4-oxazine) heterocyclic compound, starting from terminal meso-1,2,3,4-diepoxybutane and involving a 1,4-diazidobutane derivative. This work highlights the role of diazidobutane in the synthesis of heterocyclic compounds (Mekni & Baklouti, 2012)
Safety And Hazards
1,4-Diazidobutane is highly explosive and sensitive to heat, fire, and friction . It should be handled with extreme caution. Direct contact with skin and eyes should be avoided, and any contact should be immediately washed off with plenty of water . It should be used only under the supervision of a technically qualified individual .
properties
IUPAC Name |
1,4-diazidobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6/c5-9-7-3-1-2-4-8-10-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWIJYAGFOFYIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545213 | |
Record name | 1,4-Diazidobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazidobutane | |
CAS RN |
24345-72-0 | |
Record name | 1,4-Diazidobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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